2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

Description

Historical Context and Discovery of Pyridine-Pyrrolidine Derivatives

The historical development of pyridine-pyrrolidine hybrid compounds traces its origins to the fundamental discoveries in heterocyclic chemistry during the nineteenth century. Pyridine itself was first documented by Scottish scientist Thomas Anderson in 1849, who isolated this nitrogen-containing aromatic compound from the oil obtained through high-temperature heating of animal bones. Anderson's seminal work established the foundation for understanding pyridine chemistry, as he described the compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils. The nomenclature "pyridine" derives from the Greek word πῦρ meaning fire, reflecting its flammable nature, with the suffix "idine" added in compliance with chemical nomenclature conventions to indicate a cyclic compound containing a nitrogen atom.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This theoretical framework was subsequently validated through experimental verification, including reduction reactions that converted pyridine to piperidine using sodium in ethanol. The synthetic accessibility of pyridine derivatives advanced significantly with William Ramsay's 1876 synthesis, which combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Pyrrolidine, scientifically designated as tetrahydropyrrole with molecular formula (CH₂)₄NH, represents another crucial component in the development of hybrid heterocyclic systems. Industrial production of pyrrolidine involves the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt- and nickel oxide catalysts supported on alumina. The systematic exploration of pyrrolidine derivatives has revealed their presence in numerous natural alkaloids, including nicotine and hygrine, as well as their incorporation into pharmaceutical agents such as procyclidine and bepridil.

The convergence of pyridine and pyrrolidine chemistry has yielded compounds of exceptional structural complexity and biological relevance. The development of sophisticated synthetic methodologies, particularly the Hantzsch pyridine synthesis described in 1881, which typically employs a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, established protocols for accessing substituted pyridine derivatives. Similarly, the Chichibabin pyridine synthesis, reported in 1924, provided industrial-scale methods for pyridine production based on inexpensive reagents, fundamentally transforming the accessibility of pyridine-based compounds.

Significance of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride in Heterocyclic Chemistry

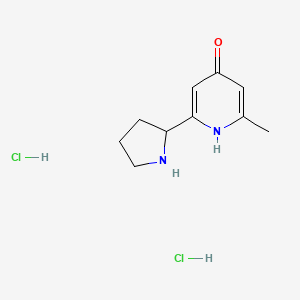

This compound occupies a distinctive position within heterocyclic chemistry due to its unique structural architecture that combines multiple functional elements within a single molecular framework. The compound's molecular formula C₁₀H₁₆Cl₂N₂O and molecular weight of 251.15 reflect a carefully balanced composition that incorporates both aromatic and saturated nitrogen heterocycles. The structural motif SMILES code OC1=CC(C)=NC(C2NCCC2)=C1.[H]Cl.[H]Cl demonstrates the specific connectivity pattern that defines this compound's chemical identity.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. Research has demonstrated that pyrrolidine derivatives possess several pharmacological properties and a broad degree of structural diversity that proves valuable for exploring novel therapeutic agents. The incorporation of pyrrolidine rings into pyridine-based scaffolds creates opportunities for enhanced molecular recognition and binding specificity, particularly in biological systems where conformational flexibility and electronic properties play crucial roles.

From a synthetic chemistry perspective, the compound represents a sophisticated target that requires careful consideration of multiple reactive sites and potential side reactions. The presence of both basic nitrogen atoms and a phenolic hydroxyl group creates multiple potential sites for chemical modification and functionalization. Contemporary synthetic approaches to such compounds often employ palladium-catalyzed coupling reactions, nucleophilic substitution reactions, and cyclization strategies that must account for the electronic properties of both the pyridine and pyrrolidine components.

The structural complexity of this compound also provides insights into fundamental principles of heterocyclic reactivity. The electron-deficient nature of the pyridine ring, combined with the electron-rich character of the pyrrolidine moiety, creates a unique electronic environment that influences both chemical reactivity and physical properties. This electronic complementarity has implications for understanding broader patterns in heterocyclic chemistry and designing related compounds with specific target properties.

Position within the Broader Context of Pyridine Chemistry

The positioning of this compound within the broader landscape of pyridine chemistry reflects the evolution of this field from simple aromatic heterocycles to complex, multifunctional molecular architectures. Pyridine chemistry has expanded dramatically since the early industrial production methods, with contemporary approaches achieving annual production capacities exceeding 30,000 tonnes in mainland China alone, demonstrating the commercial and scientific importance of pyridine-based compounds.

The compound represents a sophisticated example of substituted pyridine derivatives, which constitute a major category within heterocyclic chemistry. Statistical analysis of pyridine-containing pharmaceuticals reveals that these compounds exhibit extensive biological activities, including antifungal, antibacterial, anticancer, anti-obesity, anti-inflammatory, antitubercular, antihypertensive, antineuropathic, antihistaminic, antiviral, and antiparasitic properties. The specific substitution pattern present in this compound positions it within the subset of compounds designed to exploit these diverse biological activities.

Contemporary pyridine chemistry encompasses numerous synthetic methodologies that have enabled access to increasingly complex molecular architectures. The Chichibabin synthesis continues to underpin industrial production, while modern approaches include nucleophilic substitution reactions that occur more readily with pyridine than with benzene due to the relatively lower electron density of the carbon atoms in the pyridine ring. These reactions typically proceed at the 2- or 4-positions and include substitutions with elimination of hydride ions and elimination-additions with formation of intermediate aryne configurations.

The development of palladium-catalyzed coupling reactions has revolutionized access to substituted pyridine derivatives, enabling the construction of complex molecular architectures through efficient carbon-carbon and carbon-nitrogen bond formation. Three-component synthesis approaches have emerged as particularly powerful methods for preparing highly substituted pyridine derivatives, as demonstrated by reactions involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids. These methodologies have expanded the available chemical space for pyridine-based compounds and enabled the synthesis of previously inaccessible structural motifs.

Academic Research Objectives and Scope

The academic investigation of this compound encompasses multiple research objectives that span fundamental chemical principles, synthetic methodology development, and structure-activity relationship studies. Primary research objectives include the detailed characterization of the compound's physical and chemical properties, understanding its reactivity patterns, and exploring its potential applications within medicinal chemistry and materials science contexts.

Fundamental studies focus on elucidating the electronic structure and conformational preferences of the compound, particularly the interaction between the pyridine and pyrrolidine components. Research in this area investigates how the substitution pattern affects the overall molecular geometry, electronic distribution, and potential energy surfaces that govern chemical reactivity. Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, provide insights into the preferred conformations and electronic properties that influence both chemical behavior and biological activity.

Synthetic methodology research objectives center on developing efficient, scalable methods for preparing this compound and related derivatives. Contemporary approaches emphasize green chemistry principles, including the use of environmentally benign solvents, efficient catalytic systems, and atom-economical synthetic transformations. Research in this area also explores the development of modular synthetic approaches that enable rapid access to structural analogs for structure-activity relationship studies and optimization of desired properties.

The scope of biological evaluation encompasses multiple areas of investigation, including antimicrobial activity assessment, enzyme inhibition studies, and receptor binding analyses. Research has demonstrated that pyrrolidine derivatives exhibit versatile biological activities, with recent investigations emphasizing their potential as antimicrobial agents, anticancer compounds, and neurological therapeutics. The specific structural features of this compound position it as a valuable scaffold for exploring these diverse biological activities and understanding the molecular basis of their therapeutic effects.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1361116-17-7 | |

| Molecular Formula | C₁₀H₁₆Cl₂N₂O | |

| Molecular Weight | 251.15 | |

| MDL Number | MFCD21606133 | |

| SMILES Code | OC1=CC(C)=NC(C2NCCC2)=C1.[H]Cl.[H]Cl |

Table 2: Historical Milestones in Pyridine-Pyrrolidine Chemistry

Propriétés

IUPAC Name |

2-methyl-6-pyrrolidin-2-yl-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-7-5-8(13)6-10(12-7)9-3-2-4-11-9;;/h5-6,9,11H,2-4H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGDUDODENPDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of solvents that can be superheated above their boiling points, allowing for reactions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but they often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most promising applications of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride is in the field of medicinal chemistry . Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it could modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Neuropharmacological Effects : The compound's structural features allow it to interact with neurotransmitter systems, which may lead to potential applications in treating neurological disorders.

- Antimicrobial Properties : Some studies have indicated that derivatives of this compound exhibit antimicrobial activity, suggesting its utility in developing new antibiotics.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

Material Science

The compound may also find applications in material science , particularly in the development of new polymers or coatings that require specific chemical properties, such as improved stability or reactivity under certain conditions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer potential of this compound. Researchers found that it inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. The study concluded that further investigation into its mechanism of action could lead to new therapeutic strategies for cancer treatment.

Case Study 2: Neuropharmacological Effects

Another research article focused on the neuropharmacological effects of this compound. In vitro assays demonstrated its ability to interact with neurotransmitter receptors, suggesting potential applications in treating anxiety and depression. The findings highlighted the need for further studies to evaluate its efficacy and safety in vivo.

Mécanisme D'action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This interaction can lead to the inhibition of certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 2703756-93-6)

- Structural Difference : The pyrrolidin-2-yl group is at position 4 instead of 5.

- For example, the 4-substituted isomer may exhibit reduced steric hindrance compared to the 6-substituted derivative, affecting affinity for targets like nicotinic acetylcholine receptors .

- Molecular Weight : 237.13 g/mol (vs. 241.11 g/mol for the target compound) .

(b) (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 2703745-88-2)

Heterocycle Variants

(a) 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol Dihydrochloride (CAS: 1229627-37-5)

- Structural Difference : Pyrimidin-4-ol replaces pyridin-4-ol, and piperidin-4-yl substitutes pyrrolidin-2-yl.

- Impact: Pyrimidine’s electron-deficient ring may reduce basicity compared to pyridine.

- Molecular Weight : 241.11 g/mol (vs. 241.11 g/mol for the target compound) .

(b) 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

- Structural Difference : Pyrimidine core with an amine group at position 4.

Functional Group Modifications

(a) 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Dihydrochloride (Pyridoxamine Dihydrochloride, CAS: 524-36-7)

- Structural Difference: Additional aminomethyl and hydroxymethyl groups at positions 4 and 5.

- Impact : Enhanced hydrophilicity due to multiple polar groups, making it suitable for applications in vitamin B6 metabolism and as an antioxidant .

- Molecular Weight : 241.11 g/mol (identical to the target compound, but distinct functionalization) .

(b) 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 1247645-16-4)

- Structural Difference : Pyrrolidin-1-yl (vs. pyrrolidin-2-yl) and amine at position 4.

Physicochemical and Pharmacological Data

Activité Biologique

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride (CAS No. 1361116-17-7) is a chemical compound with a molecular formula of C10H16Cl2N2O and a molecular weight of 251.15 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring substituted with a pyrrolidine moiety, contributing to its unique biological properties. The compound's solubility and stability are influenced by its dihydrochloride form, which enhances its pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, promoting apoptosis and reducing tumor growth.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15 | |

| CaCo-2 (Colon) | 12 | |

| H9c2 (Heart) | 20 |

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity against common pathogens.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Therapy : A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases .

- Antimicrobial Applications : A comprehensive evaluation showed that this compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, describes a structurally similar dihydrochloride compound synthesized via oxadiazole ring formation under mild acidic conditions. Optimization includes:

- Temperature control : Maintain reactions between 0–25°C to avoid side products.

- Purification : Use recrystallization in ethanol/water mixtures or preparative HPLC to achieve ≥95% purity .

- Salt formation : Introduce HCl gas in anhydrous ether to precipitate the dihydrochloride salt, ensuring stoichiometric equivalence .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare - and -NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions.

- X-ray crystallography : As shown in for a benzimidazole analog, grow single crystals via slow evaporation in methanol/water. Resolve ambiguities in tautomeric forms or hydrogen bonding using space group symmetry analysis (e.g., monoclinic ) .

- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak () and isotopic pattern matching the formula .

Q. What solvent systems are optimal for solubilizing this compound in biological assays, and how does its dihydrochloride form influence solubility?

- Methodological Answer :

- Aqueous buffers : Dissolve in PBS (pH 7.4) with 10% DMSO for in vitro studies. The dihydrochloride salt enhances water solubility compared to the free base.

- Organic solvents : Use methanol or acetonitrile for HPLC analysis. highlights solubility challenges in non-polar solvents for similar hydroxy-methylpyridine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected -NMR shifts) observed for this compound under varying pH conditions?

- Methodological Answer :

- pH-dependent studies : Acquire NMR spectra in DO and DMSO- to assess protonation states of the pyrrolidine nitrogen and phenolic -OH group.

- Dynamic exchange analysis : Use variable-temperature NMR to identify tautomeric equilibria or conformational changes, as seen in for benzimidazole derivatives .

- Complementary techniques : Validate with IR spectroscopy (e.g., O-H stretching at 3200–3600 cm) or XPS to resolve ambiguities.

Q. What strategies are effective for evaluating the compound’s stability under accelerated degradation conditions (e.g., oxidative stress, light exposure)?

- Methodological Answer :

- Forced degradation : Expose to 0.1% HO (oxidative), 1 M HCl/NaOH (hydrolytic), or UV light (photolytic) for 24–72 hours. Monitor degradation products via LC-MS.

- Kinetic modeling : Calculate (time for 10% degradation) using Arrhenius plots. ’s safety guidelines recommend dark, dry storage at –20°C to minimize decomposition .

- DSC/TGA : Characterize thermal stability; dihydrochloride salts often show endothermic peaks near 200°C due to HCl loss .

Q. How can researchers resolve contradictions between in silico predictions and experimental data for this compound’s logP or pKa values?

- Methodological Answer :

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and pKa via potentiometric titration.

- Computational refinement : Adjust force field parameters in software like MarvinSuite or ACD/Labs to account for protonation effects of the dihydrochloride group .

- Cross-validate : Compare with analogs in (chlorinated pyridines) to identify structural outliers .

Q. What methodologies are recommended for assessing the compound’s in vitro activity against target enzymes (e.g., kinases or GPCRs) while minimizing false positives?

- Methodological Answer :

- Dose-response assays : Use a 10-point dilution series (0.1 nM–100 µM) in triplicate. Include controls for non-specific binding (e.g., 1% BSA).

- Counter-screens : Test against related off-targets (e.g., ’s piperidine-based sulfonyl compounds) to evaluate selectivity .

- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA).

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data obtained in different cell lines (e.g., HepG2 vs. HEK293)?

- Methodological Answer :

- Cell-specific factors : Assess differences in membrane permeability (e.g., P-gp expression) or metabolic activity (e.g., CYP450 isoforms).

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free).

- Mechanistic studies : Perform RNA-seq or proteomics to identify pathways differentially affected, as seen in for triazolopyrimidine analogs .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.